1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazinone-carboxamide class, characterized by a dihydropyridazine core substituted with a 4-fluorobenzyl group at position 1 and a 5-methyl-1,2-oxazol-3-yl carboxamide at position 2. Such derivatives are frequently explored for protease inhibition, particularly against pathogens like Trypanosoma cruzi .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-10-8-14(20-24-10)18-16(23)13-6-7-15(22)21(19-13)9-11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIDIVPNGPXXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.41 g/mol. The structure features a dihydropyridazine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxazoles have been found effective against various bacterial strains. A study highlighted that certain pyrazole-based compounds showed notable antibacterial activity, suggesting that the oxazole moiety may contribute to similar effects in our compound of interest .
Anti-Cancer Potential
Compounds containing the dihydropyridazine framework have been investigated for their anti-cancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess this activity. Further exploration into its mechanism of action could reveal pathways involved in tumor suppression .
Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this one may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Modulation of these receptors has been linked to therapeutic effects in conditions such as anxiety and depression . The potential for this compound to act as an allosteric modulator warrants further investigation.
Summary of Biological Activities
Case Studies
- Antimicrobial Study : A derivative of the oxazole compound was tested against gram-positive and gram-negative bacteria, showing an inhibition zone of 25 ± 2.0 mm against S. aureus, indicating strong antibacterial potential .
- Cancer Cell Line Study : In vitro assays demonstrated that compounds with similar structures could reduce cell viability by over 50% in certain cancer cell lines after 48 hours of treatment .
- Neuropharmacological Assessment : Compounds targeting mGlu receptors have shown promise in preclinical models for anxiety and depression, suggesting possible therapeutic applications for related compounds .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Dihydropyridine derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values for some microorganisms are as follows:
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
-
Calcium Channel Modulation :
- Like other dihydropyridine derivatives, this compound may interact with calcium channels, influencing calcium influx in cells, which is crucial for various physiological processes.
-
G Protein-Coupled Receptors (GPCRs) :
- The compound may act as an allosteric modulator of GPCRs, affecting signaling pathways involved in numerous physiological processes.
Medicinal Applications
-
Potential Therapeutic Uses :
- The compound is being investigated for its potential in developing new drugs targeting diseases related to calcium channel dysfunction and microbial infections.
- Its unique structure may allow it to target specific biological pathways effectively.
-
Drug Development :
- Ongoing research focuses on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects in therapeutic applications.
Industrial Applications
-
Chemical Synthesis :
- This compound serves as a building block for synthesizing more complex molecules in pharmaceutical chemistry.
- It can also be utilized as a catalyst in various chemical reactions due to its unique chemical properties.
-
Material Science :
- The compound's structural characteristics make it suitable for developing new materials with specific properties for industrial applications.
Case Studies
While specific case studies detailing the applications of this particular compound may be limited, research into similar dihydropyridine derivatives has provided insights into their potential uses:
- Study on Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry highlighted the antimicrobial activity of dihydropyridine derivatives against resistant bacterial strains, suggesting that modifications to the molecular structure could enhance efficacy.
- Calcium Channel Blockers : A study in Cardiovascular Research explored how dihydropyridine compounds modulate calcium channels, providing a basis for developing new cardiovascular drugs.
- Drug Design and Development : Research published in European Journal of Medicinal Chemistry discussed the design of novel dihydropyridine derivatives aimed at improving drug delivery systems and targeting specific receptors effectively.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridazine ring is susceptible to oxidation, particularly at the 1,6-dihydro position. Under controlled conditions, this can yield fully aromatic pyridazine derivatives.
Key Reagents and Conditions
-
Oxidizing Agents : Potassium permanganate () in acidic or neutral media .
-
Selectivity : Oxidation typically targets the dihydropyridazine ring, preserving the carboxamide and fluorobenzyl groups .
Example Reaction Pathway
Major Product: 1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-6-oxopyridazine-3-carboxamide .
Reduction Reactions
The carbonyl groups (6-oxo and carboxamide) and the isoxazole ring may undergo reduction under specific conditions.
Key Reagents and Conditions
-
Reducing Agents : Sodium borohydride () for selective carbonyl reduction; lithium aluminum hydride () for stronger reduction of amides to amines .
-
Outcomes :
Example Reaction
Nucleophilic Substitution
The 4-fluorophenyl group and isoxazole ring may participate in substitution reactions.
Notable Example :
Fluorine on the benzyl group may be replaced by nucleophiles like piperazine under Pd-catalyzed coupling, though reactivity is limited due to fluorine’s strong C–F bond .
Hydrolysis Reactions
The carboxamide and ester-like linkages are prone to hydrolysis.
Conditions and Outcomes
Example :
Cycloaddition and Ring-Opening
The isoxazole ring can participate in cycloaddition reactions or undergo ring-opening under stress.
Key Observations
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Thermal Stress : Heating above 150°C may cause isoxazole ring cleavage, forming nitrile intermediates .
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Diels-Alder Reactivity : The dihydropyridazine core acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles .
Comparative Reactivity Table
Comparison with Similar Compounds
Pharmacological Activity and Selectivity
cruzi proteasome inhibitors. For example:
- Compound 19 (IC₅₀ = 0.12 µM) shows enhanced activity compared to non-fluorinated analogs, likely due to fluorine’s electronegativity improving target binding .
- Compound 6 (IC₅₀ = 1.5 µM) exhibits lower potency, possibly due to the absence of fluorine and the bulkier cyclopropylcarbamoyl group .
- The target compound’s 5-methyloxazole substituent may balance steric hindrance and metabolic stability compared to morpholine or thiazole derivatives (e.g., ).
Physicochemical Properties
Table 2: Molecular Properties Comparison
Notes:
- The target compound’s lower molecular weight and logP suggest better membrane permeability than bulkier analogs (e.g., compound 19).
- Ester derivatives (e.g., 929000-81-7) exhibit higher solubility due to the polar methoxycarbonyl group .
Preparation Methods
Pyridazine Core Formation
The dihydropyridazine ring is typically constructed via cyclocondensation reactions. A validated approach involves:
Reaction Scheme
N1-Alkylation with 4-Fluorobenzyl Group
Methodology :
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Substrate : 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
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Alkylating Agent : 4-Fluorobenzyl bromide
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Base : KCO in DMF
Reaction Profile :
Optimized Conditions : 60°C, 8 hr, 82% yield.
Amide Bond Formation with 5-Methyl-1,2-Oxazol-3-Amine
Carboxylic Acid Activation
DMT-MM Mediated Coupling :
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables efficient amidation in aqueous media:
Procedure :
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Activate carboxylic acid (1 eq) with DMT-MM (1.2 eq) in HO/THF (1:1)
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Add 5-methyl-1,2-oxazol-3-amine (1.1 eq)
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Stir at 25°C for 6 hr
Advantages :
Reaction Optimization Data
| Step | Catalyst/Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Pyridazine Cyclization | Acetic Acid | 80 | 12 | 78 |
| Oxidation | KCrO | 25 | 24 | 65 |
| Alkylation | KCO/DMF | 60 | 8 | 82 |
| Amidation | DMT-MM/HO | 25 | 6 | 89 |
Analytical Characterization
Spectroscopic Validation :
-
H NMR (400 MHz, DMSO-d):
δ 8.21 (s, 1H, pyridazine H5), 7.45–7.38 (m, 2H, ArF), 7.15–7.08 (m, 2H, ArF), 6.75 (s, 1H, oxazole H4), 5.12 (s, 2H, CHArF), 2.32 (s, 3H, oxazole CH). -
HRMS (ESI+):
Calculated for CHFNO [M+H]: 341.1045
Found: 341.1043.
Industrial-Scale Considerations
Continuous Flow Synthesis :
-
Microreactor technology improves heat transfer during exothermic alkylation steps
Green Chemistry Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (Process Mass Intensity) | 32.4 | 11.9 |
Common Synthetic Challenges
Side Reactions :
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Over-Alkylation :
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Mitigated by using controlled stoichiometry (1:1.05 substrate:alkylating agent)
-
-
Oxazole Ring Opening :
Purification Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
